molecular formula C10H11BrO4S B15365478 Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate

Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate

Cat. No.: B15365478
M. Wt: 307.16 g/mol
InChI Key: FCNAMGHCGUMGDG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate: is a chemical compound characterized by a bromine atom and a methylsulfonyl group attached to a benzene ring, which is further esterified with methanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 4-methylbenzoic acid followed by esterification with methanol.

  • Methylsulfonylation: The methylsulfonyl group can be introduced through a reaction with methanesulfonyl chloride in the presence of a base.

  • Esterification: The final step involves esterification with methanol under acidic conditions.

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process where each step is carried out sequentially in separate reactors.

  • Continuous Process: For large-scale production, a continuous process involving a series of reactors connected in a loop can be employed to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The methylsulfonyl group can be oxidized to a sulfone under strong oxidizing conditions.

  • Reduction: The bromine atom can be reduced to hydrogen bromide using reducing agents like lithium aluminum hydride.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Sodium iodide, acetone.

Major Products Formed:

  • Oxidation: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzene sulfone.

  • Reduction: Methyl 4-bromo-3-(methylsulfonyl)benzoate.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of sulfonate groups with biological macromolecules. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The sulfonate group can form hydrogen bonds and ionic interactions, while the bromine atom can participate in halogen bonding. These interactions can modulate biological processes and pathways, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-(methylsulfonyl)benzoate: Similar structure but without the additional methyl group.

  • Methyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a methylsulfonyl group.

Uniqueness: Methyl 4-bromo-3-((methylsulfonyl)methyl)benzoate is unique due to the presence of both a bromine atom and a methylsulfonyl group, which can lead to diverse chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and application.

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Properties

Molecular Formula

C10H11BrO4S

Molecular Weight

307.16 g/mol

IUPAC Name

methyl 4-bromo-3-(methylsulfonylmethyl)benzoate

InChI

InChI=1S/C10H11BrO4S/c1-15-10(12)7-3-4-9(11)8(5-7)6-16(2,13)14/h3-5H,6H2,1-2H3

InChI Key

FCNAMGHCGUMGDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)CS(=O)(=O)C

Origin of Product

United States

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